molecular formula C8H8N2O3 B14840051 3-Cyclopropoxy-2-nitropyridine

3-Cyclopropoxy-2-nitropyridine

Cat. No.: B14840051
M. Wt: 180.16 g/mol
InChI Key: XBPQVLRCCLMAEY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-nitropyridine (CAS: 1881320-64-4) is a pyridine derivative featuring a nitro group (-NO₂) at position 2 and a cyclopropoxy (-O-C₃H₅) substituent at position 3. The cyclopropoxy group introduces steric bulk and unique electronic effects due to the strained cyclopropane ring, distinguishing it from simpler alkoxy-substituted pyridines. This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor for functionalized heterocycles or bioactive molecules .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

3-cyclopropyloxy-2-nitropyridine

InChI

InChI=1S/C8H8N2O3/c11-10(12)8-7(2-1-5-9-8)13-6-3-4-6/h1-2,5-6H,3-4H2

InChI Key

XBPQVLRCCLMAEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Methoxy

Key Compounds for Comparison :

3-Methoxy-2-nitropyridine (): Methoxy (-OCH₃) at position 2.

2-Methoxy-4-methyl-5-nitropyridine (): Methoxy at position 2, methyl at 4, nitro at 3.

2-Methoxy-4-methyl-3-nitropyridine (): Methoxy at 2, methyl at 4, nitro at 4.

Structural and Electronic Differences :
  • Cyclopropoxy Group: The cyclopropoxy substituent in 3-cyclopropoxy-2-nitropyridine introduces significant steric hindrance and electron-withdrawing effects due to the strained cyclopropane ring. This contrasts with methoxy groups, which are smaller and act as weak electron donors via resonance.
  • Nitro Group Positioning : In this compound, the nitro group at position 2 creates a strong electron-deficient pyridine ring, enhancing reactivity in nucleophilic substitution or reduction reactions. Comparatively, nitro groups at positions 3 or 5 (as in methoxy analogs) alter the electronic distribution differently, affecting regioselectivity in further derivatization .

Comparison with Other Cyclopropoxy-Substituted Compounds

Example Compound: 2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde (CAS: Not explicitly listed; ): Features a cyclopropoxy group on a benzaldehyde scaffold.

Key Differences :
  • Scaffold Type : The benzaldehyde derivative lacks the pyridine ring’s electron-deficient nature, making it less reactive toward nucleophilic attack compared to this compound.
  • Applications : Benzaldehyde derivatives are often intermediates in fragrance or polymer synthesis, whereas pyridine-based compounds are prioritized in medicinal chemistry due to their heteroaromatic reactivity .

Data Table: Comparative Overview

Compound Name Substituents Molecular Formula (Inferred) Key Properties Applications
This compound -NO₂ (C2), -O-C₃H₅ (C3) C₈H₈N₂O₃ High steric bulk, electron-deficient pyridine ring Pharmaceuticals, heterocycle synthesis
3-Methoxy-2-nitropyridine -NO₂ (C2), -OCH₃ (C3) C₆H₆N₂O₃ Moderate electron withdrawal, smaller substituent Drug intermediates
2-Methoxy-4-methyl-5-nitropyridine -OCH₃ (C2), -CH₃ (C4), -NO₂ (C5) C₇H₈N₂O₃ Balanced steric/electronic profile, high yield (95%) Synthetic intermediates
2-(Cyclopropylmethoxy)-4,6-dimethylbenzaldehyde -O-C₃H₅ (C2), -CH₃ (C4, C6), -CHO (C1) C₁₂H₁₄O₂ Benzaldehyde scaffold, low reactivity toward nucleophiles Polymer/fragrance precursors

Research Findings and Implications

Reactivity in Substitution Reactions: The nitro group in this compound facilitates nucleophilic aromatic substitution (SNAr) at position 2 or 4, whereas methoxy-substituted analogs show reduced SNAr activity due to weaker electron withdrawal .

Thermal and Oxidative Stability :

  • Cyclopropane’s ring strain in this compound may lower thermal stability compared to methoxy analogs, though experimental data are needed for validation.

Pharmaceutical Relevance :

  • The combination of nitro and cyclopropoxy groups in pyridine scaffolds is being explored for kinase inhibition or antibacterial activity, leveraging both electronic and steric effects .

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